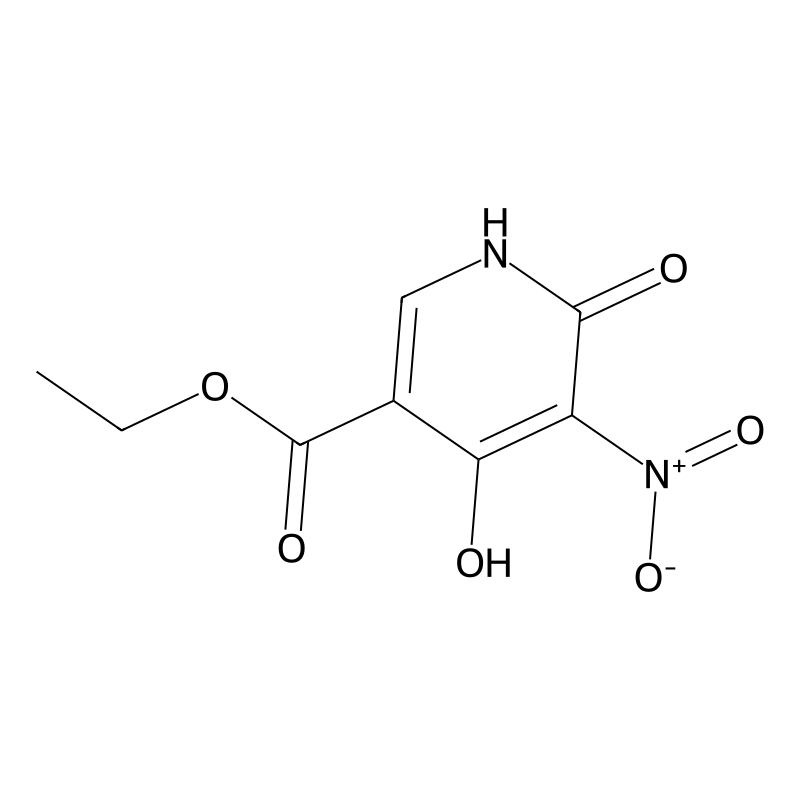

Ethyl 4,6-dihydroxy-5-nitronicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4,6-dihydroxy-5-nitronicotinate has the molecular formula C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol. It is recognized by its CAS number 6317-97-1 and is characterized by two hydroxyl groups and a nitro group attached to a pyridine ring. The compound exhibits a melting point range of 243°C to 246°C, indicating its solid-state stability under standard conditions .

Potential Research Areas:

- Analog of Vitamin B3 (Nicotinic Acid): EDHN shares structural similarities with nicotinic acid (vitamin B3). The presence of a nitro group and the ethyl ester moiety differentiates EDHN from nicotinic acid. Researchers might investigate if EDHN exhibits similar biological activity to vitamin B3 or its derivatives, which are involved in various cellular processes .

- Precursor for Medicinal Chemistry: The presence of functional groups like hydroxyls and a nitro group suggests EDHN could serve as a starting material for synthesizing more complex molecules with potential medicinal properties. Researchers might use EDHN as a building block to create new drugs or drug candidates.

Current Availability of Information:

- Limited data exists on EDHN's specific uses in scientific research. Scientific databases and publications might not have extensive information due to potentially being a niche research compound or one under development by a private company.

Future Research Directions:

- Further research is needed to explore the potential biological activity and applications of EDHN. Studies could investigate its interaction with enzymes, cellular processes, or potential therapeutic effects.

Finding More Information:

- Monitor scientific databases and publications for emerging research on EDHN.

- Chemical suppliers might have some information on the product description, but in-depth research applications might be limited due to proprietary reasons.

- Nucleophilic Substitution: The nitro group can be reduced to an amino group, altering the compound's reactivity and biological properties.

- Esterification: The hydroxyl groups can participate in esterification reactions with acids to form esters.

- Oxidation: Hydroxy groups may be oxidized to carbonyl groups under specific conditions.

Ethyl 4,6-dihydroxy-5-nitronicotinate exhibits notable biological activities, particularly in the realm of pharmacology. Its structure suggests potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, it may possess antimicrobial activities owing to the nitro group, which is known for its efficacy against various pathogens .

Several methods have been developed for synthesizing ethyl 4,6-dihydroxy-5-nitronicotinate:

- Condensation Reactions: This involves reacting appropriate pyridine derivatives with ethyl acetoacetate in the presence of a base.

- Nitration: The introduction of the nitro group can be achieved through nitration of the corresponding hydroxy-pyridine derivative.

- Hydroxylation: Hydroxylation reactions can be performed using hydroxylating agents to introduce the two hydroxy groups at positions 4 and 6 on the pyridine ring.

Ethyl 4,6-dihydroxy-5-nitronicotinate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Agricultural Chemicals: Its potential as a pesticide or herbicide is being explored due to its biological activity.

- Research: It is utilized in proteomics and other biochemical research fields for studying enzyme interactions and metabolic pathways .

Studies on ethyl 4,6-dihydroxy-5-nitronicotinate have highlighted its interactions with various biological macromolecules:

- Enzyme Inhibition: Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding: Its structural features allow it to interact with specific receptors, potentially modulating physiological responses.

Ethyl 4,6-dihydroxy-5-nitronicotinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 | 0.73 | Methyl group instead of ethyl; similar biological activity |

| Methyl 2-amino-5-nitronicotinate | 88312-64-5 | 0.69 | Contains an amino group; different reactivity profile |

| 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 | 0.80 | Lacks ethoxy group; focuses on acid functionality |

| Methyl 4-hydroxy-3-nitropyridin-2(1H)-one | 89282-12-2 | 0.75 | Different positioning of functional groups |

Ethyl 4,6-dihydroxy-5-nitronicotinate is unique due to its specific arrangement of hydroxyl and nitro groups on the pyridine ring, which influences its biological activity and potential applications.